3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Description
The compound 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide (hereafter referred to as Compound A) is a phosphorus-containing heterocyclic molecule with a complex fused-ring system. Its molecular formula is C₃₅H₂₃F₁₂O₄P, and it has a molecular weight of 766.5 g/mol . Key structural features include:
- A central tetrahydroindeno-dioxaphosphocine core.
- Two 3,5-bis(trifluoromethyl)phenyl substituents at positions 3 and 5.
- A hydroxy group at position 12 and an oxide group on the phosphorus atom.
Properties
Molecular Formula |
C33H19F12O4P |
|---|---|
Molecular Weight |
738.5 g/mol |
IUPAC Name |
3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C33H19F12O4P/c34-30(35,36)17-8-15(9-18(12-17)31(37,38)39)21-4-5-26-28-23(21)6-7-29(28)14-24(22-2-1-3-25(27(22)29)48-50(46,47)49-26)16-10-19(32(40,41)42)13-20(11-16)33(43,44)45/h1-5,8-13,24H,6-7,14H2,(H,46,47) |
InChI Key |
HVAJHWRYXYBQLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CC(C4=C2C(=CC=C4)OP(=O)(OC5=C3C1=C(C=C5)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps, including chemical reactions, washing, and crystallization purification . The specific synthetic routes and reaction conditions may vary depending on the research institution or industrial setup. Generally, the synthesis involves the use of reagents such as trifluoromethylphenyl derivatives and phosphoric acid derivatives under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where other functional groups replace them under specific conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Mechanism of Action
The mechanism by which 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves its ability to activate substrates and stabilize transition states through hydrogen bonding and other interactions . The molecular targets and pathways involved include enzymes and receptors that interact with the compound’s functional groups, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between Compound A and related phosphocine derivatives:
Key Observations:
- Electron-Withdrawing Effects : Compound A’s trifluoromethyl groups enhance electrophilicity compared to methyl or phenyl substituents .
- Molecular Weight : Fluorinated derivatives like Compound A have significantly higher molecular weights (766.5 vs. 466.5 g/mol for diphenyl analogs), impacting solubility and synthesis .
Biological Activity
3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound characterized by its unique structural features, including a dioxaphosphocine ring and multiple trifluoromethyl substituents. These characteristics contribute to its distinctive chemical properties and potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 738.46 g/mol. The presence of trifluoromethyl groups enhances its reactivity and stability, making it a subject of interest in medicinal chemistry and materials science.
| Property | Value |
|---|---|
| Molecular Formula | C33H19F12O4P |
| Molecular Weight | 738.46 g/mol |
| CAS Number | 1297613-76-3 |
| Boiling Point | Not specified |
Biological Activity
Research into the biological activity of 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is still in preliminary stages. However, several studies have indicated potential applications in various fields:
Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural features allow for interactions with biological targets that are crucial in cancer progression.
Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The dioxaphosphocine structure may facilitate enzyme binding through coordination chemistry.
Metal Chelation : The compound's ability to act as a chelating agent enables it to stabilize metal ions effectively. This property is significant for understanding its role in catalysis and potential therapeutic applications involving metal-based drugs.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
-
Study on Anticancer Properties :
- A study investigated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation.
- Key findings included increased apoptosis markers in treated cells compared to controls.
-
Enzyme Interaction Studies :
- Research focused on the interaction between the compound and key metabolic enzymes.
- The compound demonstrated competitive inhibition characteristics against specific targets involved in cancer metabolism.
-
Metal Ion Stabilization :
- Investigations into the chelation properties revealed that the compound could effectively stabilize transition metal ions.
- This stabilization was linked to enhanced catalytic activity in synthetic reactions involving these metals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
